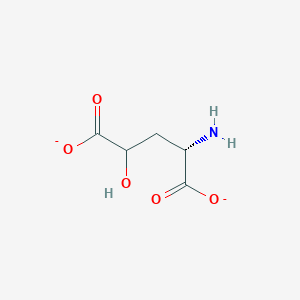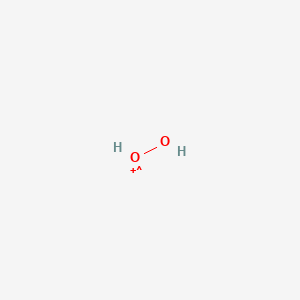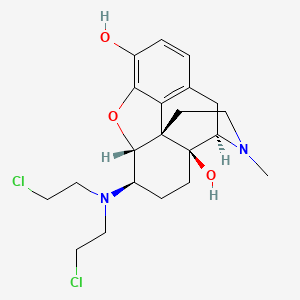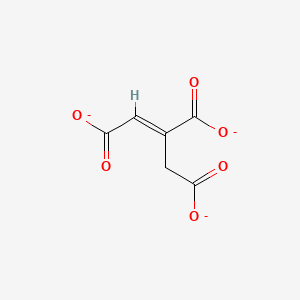
trans-Aconitate(3-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-aconitate(3-) is an aconitate(3-) that is the conjugate base of trans-aconitic acid. It has a role as a fundamental metabolite. It is a conjugate base of a trans-aconitic acid.
科学的研究の応用
1. Role in Plant and Microbial Metabolism
Trans-aconitic acid, an unsaturated tricarboxylic acid, is significant in the metabolism of various plants and microorganisms. For instance, in maize, it's involved in the production of citric acid, a key component in the tricarboxylic acid cycle (Maclennan & Beevers, 1964). Additionally, certain bacteria, like Pseudomonas sp., can assimilate trans-aconitic acid as a sole carbon source, highlighting its role in microbial nutrient cycles (Takiguchi et al., 2020).
2. Potential in Biotechnological Production
Trans-aconitic acid has been explored for its potential in biotechnological applications. For instance, it's a precursor in the production of itaconic acid, a valuable biomass-derived chemical. The fungus Ustilago maydis uses trans-aconitate to produce itaconic acid, providing a basis for environmentally friendly bioproduction methods (Geiser et al., 2015).
3. Influence on Ruminant Health
In agricultural settings, trans-aconitic acid in early-season forage grasses can affect ruminant health. It's been associated with grass tetany, a nutritional disorder in grazing cattle, due to its high concentration in these grasses (Burau & Stout, 1965). Understanding its effects is crucial for managing cattle nutrition and health.
4. Role in Enzymatic Reactions
Trans-aconitate is a substrate for various enzymes like aconitate isomerase, which plays a role in the conversion between cis- and trans-aconitic acid. This conversion is essential in both plant and bacterial metabolism, as seen in the enzyme's characterization from Pseudomonas sp. (Yuhara et al., 2015).
5. Interaction with Other Biochemical Pathways
Research has shown that trans-aconitic acid can impact other biochemical pathways, such as inhibiting the growth and photosynthesis in plants like Glycine max. This indicates a broader ecological significance of trans-aconitic acid in plant interactions (Bortolo et al., 2018).
特性
分子式 |
C6H3O6-3 |
|---|---|
分子量 |
171.08 g/mol |
IUPAC名 |
(E)-prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/p-3/b3-1+ |
InChIキー |
GTZCVFVGUGFEME-HNQUOIGGSA-K |
異性体SMILES |
C(/C(=C\C(=O)[O-])/C(=O)[O-])C(=O)[O-] |
SMILES |
C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-] |
正規SMILES |
C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



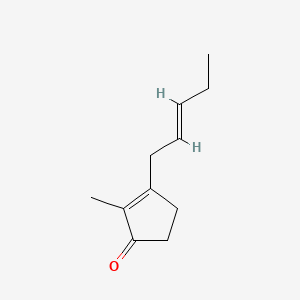
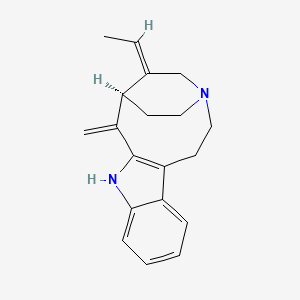
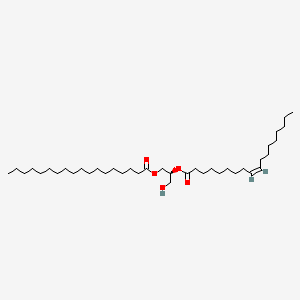
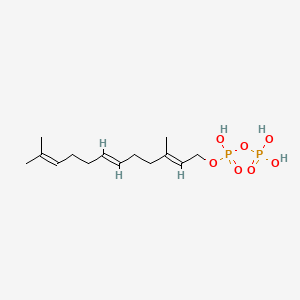
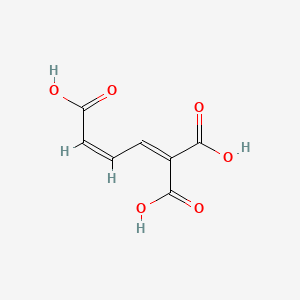
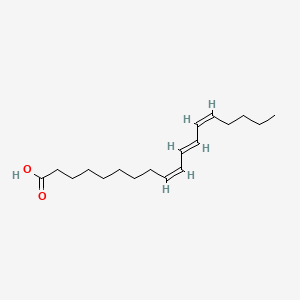
![5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone](/img/structure/B1237759.png)

![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)
